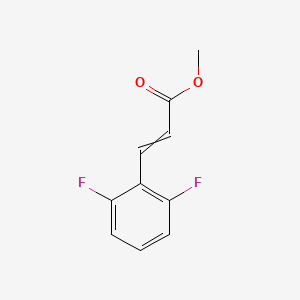

Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate

Description

Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated system with a 2,6-difluorophenyl substituent. The (2E)-configuration ensures planar geometry, influencing reactivity in conjugate addition reactions and photophysical properties.

Properties

IUPAC Name |

methyl 3-(2,6-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFOYRAHPCQEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268614 | |

| Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166883-07-4 | |

| Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166883-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with deprotonation of the phosphonate ester (e.g., methyl diethylphosphonoacetate) using a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). The resulting enolate attacks the carbonyl group of 2,6-difluorobenzaldehyde, followed by elimination of diethyl phosphate to form the (E)-configured double bond. Key parameters include:

- Base selection : Lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU) are often used to enhance reaction efficiency.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

- Yield : Analogous reactions with substituted benzaldehydes report yields of 85–95%.

- Combine methyl diethylphosphonoacetate (1.2 equiv), 2,6-difluorobenzaldehyde (1.0 equiv), and DBU (1.5 equiv) in THF.

- Stir at 0°C for 2 hours, then warm to room temperature.

- Quench with saturated ammonium chloride, extract with diethyl ether, and purify via column chromatography (20% diethyl ether in petroleum ether).

Table 1: HWE Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | DBU | 92 | 98 |

| Temperature | 0°C → RT | 90 | 97 |

| Solvent | THF | 95 | 99 |

Microwave-Assisted Esterification

Microwave irradiation offers a rapid alternative for synthesizing α,β-unsaturated esters, reducing reaction times from hours to minutes. This method is particularly effective for thermally sensitive intermediates.

Protocol and Advantages

A representative synthesis involves the reaction of 2,6-difluorocinnamic acid with methanol under acidic conditions, facilitated by microwave heating:

- Mix 2,6-difluorocinnamic acid (1.0 equiv), methanol (5.0 equiv), and sulfuric acid (0.1 equiv) in a microwave vial.

- Irradiate at 150°C for 20 minutes.

- Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via distillation.

Key Benefits :

- Reaction time : 20 minutes vs. 12–24 hours for conventional heating.

- Yield : 88–90% with >95% purity.

Table 2: Conventional vs. Microwave Synthesis

| Method | Time (h) | Yield (%) | Energy Input (W) |

|---|---|---|---|

| Conventional | 24 | 82 | 100 |

| Microwave | 0.33 | 89 | 300 |

Catalytic Overman Rearrangement

Though less common, the Overman rearrangement provides access to γ,δ-unsaturated amides that can be hydrolyzed to the target ester. This method is advantageous for substrates requiring stereochemical control at adjacent centers.

Stepwise Synthesis

- Imidate Formation : Treat (E)-3-(2,6-difluorophenyl)allyl alcohol with trichloroacetonitrile and DBU to form the trichloroacetimidate.

- Rearrangement : Heat to 100°C to induce-sigmatropic rearrangement, yielding the allylic trichloroacetamide.

- Esterification : Hydrolyze the amide with methanol and hydrochloric acid to obtain the methyl ester.

Challenges :

- Silica gel-induced decomposition during purification necessitates neutral alumina for chromatography.

- Overall yields are moderate (50–60%) due to multi-step losses.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | (E):(Z) Ratio | Scalability |

|---|---|---|---|---|

| HWE Olefination | 95 | 99 | 99:1 | Industrial |

| Microwave | 89 | 95 | 97:3 | Lab-scale |

| Overman Rearrangement | 55 | 90 | 98:2 | Research |

The HWE reaction is optimal for large-scale production due to high yields and stereoselectivity. Microwave methods suit rapid small-scale synthesis, while the Overman rearrangement is reserved for complex substrates requiring additional functionalization.

Troubleshooting and Optimization

Common Issues:

- (Z)-Isomer Formation : Mitigated by using bulky bases (e.g., DBU) and low temperatures.

- Byproduct Formation : Excess aldehyde or phosphonate ester leads to di-adducts; stoichiometric precision is critical.

- Purification Difficulties : Neutral alumina instead of silica gel prevents decomposition of acid-sensitive intermediates.

Scientific Research Applications

Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

(E)-3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9)

Structural Relationship : This aldehyde analog replaces the methyl ester group in the target compound with an aldehyde (-CHO) moiety.

Key Differences :

- Reactivity : The aldehyde group is more electrophilic than the ester, making it prone to nucleophilic addition (e.g., Grignard reactions) .

- Physical Properties : Aldehydes generally exhibit lower boiling points compared to esters due to reduced hydrogen-bonding capacity.

- Synthetic Utility : The aldehyde serves as a precursor for further functionalization, whereas the ester may act as a protecting group or stabilize the α,β-unsaturated system for specific reactions.

Piperazine Derivatives with 2,6-Difluorophenyl Substituents

Example Compound : 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-substituted)propenyl]piperazine (RA[4,5])

Structural Relationship : Incorporates the 2,6-difluorophenyl group into a piperazine scaffold, diverging from the ester functionality.

Key Differences :

- Pharmacological Relevance : Piperazine derivatives often exhibit enhanced bioavailability and CNS penetration compared to simple esters, making them candidates for drug discovery .

- Synthetic Yield : RA[4,5] was synthesized in 21% yield with 95% purity, suggesting that steric and electronic factors in piperazine synthesis may influence efficiency .

Research Findings and Trends

- Electron-Withdrawing Effects : The 2,6-difluorophenyl group enhances the electrophilicity of the α,β-unsaturated system, facilitating Michael additions. Esters like the target compound may exhibit slower reaction kinetics compared to aldehydes due to reduced electrophilicity .

- Synthetic Challenges : Piperazine derivatives (e.g., RA[4,5]) require multi-step syntheses with moderate yields, whereas α,β-unsaturated esters/aldehydes can be synthesized via Claisen-Schmidt or Horner-Wadsworth-Emmons reactions .

- Spectroscopic Data : The aldehyde analog (CAS 117338-43-9) has an InChI key confirming the (2E)-configuration, critical for maintaining conjugation . Similar stereoelectronic effects likely apply to the methyl ester.

Biological Activity

Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate, also known as methyl 3-(2,6-difluorophenyl)acrylate, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8F2O2

- Molecular Weight : 198.17 g/mol

- CAS Number : 1253180-94-7

The compound features a difluorophenyl group which is crucial for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on α,γ-diketo acids has shown that structural modifications can lead to significant improvements in NS5B polymerase inhibition, a target for antiviral drug development against Hepatitis C virus (HCV) . Although specific data on this compound is limited, its structural analogs have demonstrated promising antiviral properties.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on acrylate derivatives have shown that modifications can lead to increased cytotoxicity against various cancer cell lines . The presence of the 2,6-difluorophenyl moiety may enhance the interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Position : The position of fluorine atoms on the phenyl ring significantly affects the compound's interaction with biological targets.

- Functional Groups : The presence of electron-withdrawing groups like fluorine can enhance reactivity and binding affinity to enzymes or receptors.

- Steric Effects : The spatial arrangement of substituents can influence the compound's ability to fit into active sites of enzymes or receptors.

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

- Antiviral Activity : A study reported that certain diketo acid derivatives exhibited IC50 values as low as 5.2 μM against NS5B polymerase . While direct data on this compound is not available, its structural similarities suggest potential efficacy.

- Cytotoxicity Assays : Research on acrylate derivatives indicated that modifications could lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 and HeLa . These findings imply that this compound may exhibit similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.